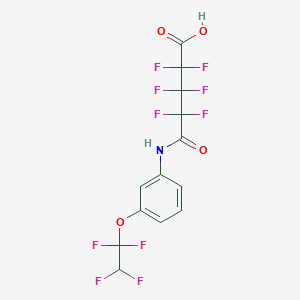

![molecular formula C10H14N4O2S B2841391 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1798676-27-3](/img/structure/B2841391.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1H-imidazo[1,2-b]pyrazole scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted much attention due to its diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory .

Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a condensed five-membered N-heterocycle . It can also be considered as a potential non-classical isostere of indole .Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can undergo a fragmentation of the pyrazole ring, giving access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial and antifungal properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain imidazo[1,2-b]pyridazin-6-yl derivatives demonstrated significant anti-asthmatic activity, showcasing their potential in asthma management (Kuwahara et al., 1996).

Cancer Research : Compounds with the imidazo[1,2-a]pyridine core have been synthesized as potential antiulcer agents, showing promise in research targeting cancer-related pathways (Starrett et al., 1989). Moreover, derivatives of imidazo[1,2-a]pyrazine have been investigated for their anticancer properties, indicating their applicability in cancer treatment strategies (Temple et al., 1987).

Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, offering insights into the development of new cardiac therapies (Morgan et al., 1990).

Heterocyclic Compound Synthesis : Efficient synthesis techniques for imidazo[1,2-b]pyrazole derivatives highlight the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Babariya & Naliapara, 2017).

Multifunctional Applications

Antioxidant, Analgesic, and Anti-inflammatory Properties : Research on celecoxib derivatives, including those related to imidazo[1,2-b]pyrazole structures, has unveiled their anti-inflammatory, analgesic, antioxidant, and potential anticancer activities. These findings suggest the broad therapeutic potential of these compounds across various medical conditions (Küçükgüzel et al., 2013).

Enzyme Inhibition and Molecular Docking Studies : Novel tribenzylaminobenzolsulphonylimine-based compounds have been developed for their antidiabetic, anticancer, anticholinergic activities, and their interactions with biological molecules have been explored through molecular docking studies, demonstrating their potential as multifunctional pharmaceutical agents (Mamedova et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S/c15-17(16,9-1-2-9)12-5-6-13-7-8-14-10(13)3-4-11-14/h3-4,7-9,12H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZUQNBNCQMRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)

![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)

![3-amino-N-(2-chlorobenzyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)

![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)

![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)

![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)